Melting Point and Enthalpy of Fusion: Norethindrone Pivalate vs. Acetate and Enanthate Esters in the Same DSC Study
Differential scanning calorimetry (DSC) data from the foundational Lewis & Enever (1979) study, which examined multiple norethindrone derivatives under identical experimental conditions, reveal that norethindrone pivalate possesses the highest melting point (Tfus = 500.0 K, 227°C) and the highest enthalpy of fusion (ΔfusH = 37.80 kJ/mol, 9.03 kcal/mol) among the three clinically relevant norethindrone esters [1][2]. The pivalate ester melts 20 K higher than norethindrone acetate (Tfus = 480.0 K, ΔfusH = 27.30 kJ/mol) and 160 K higher than norethindrone enanthate (Tfus = 340.0 K, ΔfusH = 21.60 kJ/mol), with a 38% greater enthalpy of fusion versus acetate and a 75% greater enthalpy versus enanthate [3][4]. The entropy of fusion (ΔfusS = 75.7 J/mol·K for pivalate vs. 56.9 J/mol·K for acetate and 63.6 J/mol·K for enanthate) further indicates a more ordered crystalline lattice, which correlates with slower dissolution and greater solid-state stability [3][4].
| Evidence Dimension | Thermodynamic stability (melting point, enthalpy of fusion, entropy of fusion) |
|---|---|
| Target Compound Data | Tfus = 500.0 K (227°C); ΔfusH = 9.03 kcal/mol (37.80 kJ/mol); ΔfusS = 18.1 cal/mol·K (75.7 J/mol·K) |
| Comparator Or Baseline | Norethindrone acetate: Tfus = 480.0 K, ΔfusH = 6.53 kcal/mol (27.30 kJ/mol), ΔfusS = 13.6 cal/mol·K (56.9 J/mol·K). Norethindrone enanthate: Tfus = 340.0 K, ΔfusH = 5.16 kcal/mol (21.60 kJ/mol), ΔfusS = 15.2 cal/mol·K (63.6 J/mol·K) |
| Quantified Difference | ΔTfus: +20 K vs acetate, +160 K vs enanthate. ΔΔfusH: +38% vs acetate, +75% vs enanthate. ΔΔfusS: +33% vs acetate, +19% vs enanthate |
| Conditions | Differential scanning calorimetry (DSC) from 260 K to melting points; data compiled by NIST TRC from Lewis & Enever, Int J Pharm, 1979 |
Why This Matters
Higher melting point and enthalpy of fusion directly predict slower dissolution rate and greater crystalline lattice stability, making norethindrone pivalate the preferred choice for solid-state implant or microsphere formulations where release duration must extend to months rather than days or weeks.
- [1] NIST Chemistry WebBook. Norethindrone dimethylpropionate — Phase change data. Tfus = 500.0 K, ΔfusH = 9.0344 kcal/mol, ΔfusS = 18.1 cal/mol·K. Data from Lewis & Enever, 1979. CAS: 65445-09-2. View Source
- [2] Lewis GA, Enever RP. Solution thermodynamics of some potentially long-acting norethindrone derivatives. I. Variation of enthalpies and entropies of fusion with temperature. Int J Pharm. 1979;22:203-214. View Source
- [3] NIST Chemistry WebBook. Norethindrone acetate — Phase change data. Tfus = 480.0 K, ΔfusH = 27.300 kJ/mol, ΔfusS = 56.9 J/mol·K. Data from Lewis & Enever, 1979. CAS: 51-98-9. View Source
- [4] NIST Chemistry WebBook. Norethisterone enanthate — Phase change data. Tfus = 340.0 K, ΔfusH = 5.1625 kcal/mol, ΔfusS = 15.2 cal/mol·K. Data from Lewis & Enever, 1979. CAS: 3836-23-5. View Source
